molecular formula C15H15Cl2N3O2S2 B276769 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide

Cat. No. B276769
M. Wt: 404.3 g/mol
InChI Key: OMVVSUZHQSGHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, also known as DCAEBS, is a small molecule that has been widely studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has been shown to exhibit potent anticancer and anti-inflammatory properties.

Scientific Research Applications

4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is in the treatment of cancer. Studies have shown that 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anticancer drugs. 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to a decrease in cancer cell growth and survival. 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Inhibition of COX-2 activity can lead to a decrease in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide can induce apoptosis in cancer cells, leading to a decrease in cancer cell growth and survival. 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has also been shown to inhibit the activity of CAIX and COX-2, leading to a decrease in cancer cell growth and inflammation, respectively. In addition, 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been shown to exhibit anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes, allowing it to reach its target enzymes and proteins. 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide in lab experiments is that it can exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide. One direction is to further investigate its mechanism of action and identify its target proteins and enzymes. Another direction is to explore its potential use in combination with other anticancer or anti-inflammatory drugs to enhance its therapeutic effects. Additionally, the development of 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide derivatives with improved pharmacological properties could lead to the development of more effective drugs for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide involves the reaction of 2,5-dichloroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-aminoethylbenzenesulfonamide to yield the final product, 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide. The synthesis of 4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide has been optimized to yield high purity and high yield of the compound.

properties

Molecular Formula

C15H15Cl2N3O2S2

Molecular Weight

404.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C15H15Cl2N3O2S2/c16-11-3-6-13(17)14(9-11)20-15(23)19-8-7-10-1-4-12(5-2-10)24(18,21)22/h1-6,9H,7-8H2,(H2,18,21,22)(H2,19,20,23)

InChI Key

OMVVSUZHQSGHDW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=S)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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